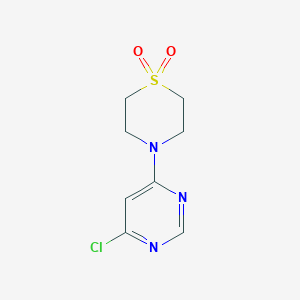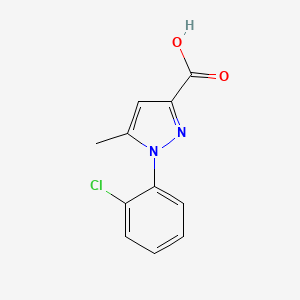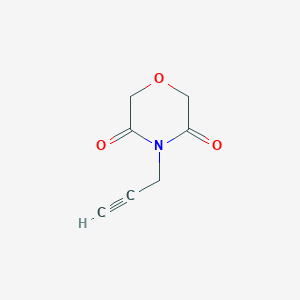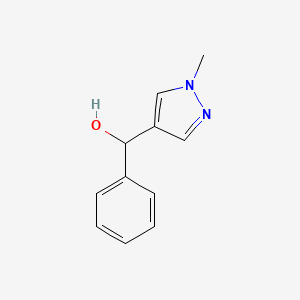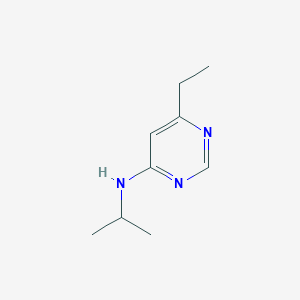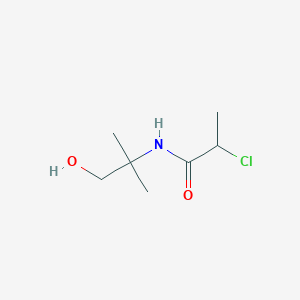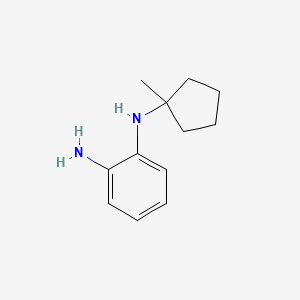![molecular formula C8H18N2O B1427638 Methyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1250905-70-4](/img/structure/B1427638.png)
Methyl[1-(morpholin-4-yl)propan-2-yl]amine
Overview
Description
“Methyl[1-(morpholin-4-yl)propan-2-yl]amine” is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl[1-(morpholin-4-yl)propan-2-yl]amine” consists of a morpholine ring attached to a propane chain with a methylamine group .Scientific Research Applications
Synthesis of Piperidinone Derivatives
Methyl[1-(morpholin-4-yl)propan-2-yl]amine: is utilized in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one , a compound with a piperidin-4-one nucleus . This nucleus is significant due to its diverse biological activities, which include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial properties .
Biological Activity Studies
The compound’s structure allows for extensive biological activity studies. Its morpholine ring is widely used in synthesis due to its various industrial applications, and when incorporated into other molecules, it can significantly alter their biological activity .
Development of Anticancer Agents
Morpholine derivatives are often explored for their potential as anticancer agents. The presence of the morpholine moiety can contribute to the efficacy of pharmacological compounds in disrupting cancer cell proliferation .
Antimicrobial Research
The synthesized derivatives from Methyl[1-(morpholin-4-yl)propan-2-yl]amine can be tested for antimicrobial activity. This is particularly relevant in the search for new antibiotics and treatments for resistant bacterial strains .
Chemical Intermediate
This compound serves as a chemical intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable starting point for various synthetic pathways .
PI3K Inhibition for Cancer Treatment
The compound’s derivatives have been evaluated as inhibitors of PI3 kinase p110alpha, an important target in cancer treatment due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Safety and Hazards
The safety information for “Methyl[1-(morpholin-4-yl)propan-2-yl]amine” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-methyl-1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAWSOIXAAQONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



